molecular formula C21H19ClN4 B4526414 3-(4-chlorophenyl)-5-methyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine

3-(4-chlorophenyl)-5-methyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B4526414
M. Wt: 362.9 g/mol
InChI Key: AOHWFRBETIPKOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorophenyl)-5-methyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a synthetic small molecule based on the privileged pyrazolo[1,5-a]pyrimidine scaffold, a notable class of heterocyclic compounds recognized for its potent protein kinase inhibitor (PKI) activity and role in targeted therapy research . This compound is designed for scientific investigation and is strictly For Research Use Only. The core pyrazolo[1,5-a]pyrimidine structure serves as a versatile framework in medicinal chemistry, with derivatives demonstrating significant potential in inhibiting key kinases implicated in oncogenesis and other diseases . The specific substitution pattern on this compound—featuring a 4-chlorophenyl group at the 3-position and a phenylethylamine moiety at the 7-position—is structurally analogous to derivatives investigated for their biological activity against mycobacterial ATP synthase for tuberculosis research . Similar 7-amine derivatives have been explored for their therapeutic potential in viral infections and protein kinase-dependent diseases, highlighting the research value of this chemical series . Researchers can utilize this compound as a key intermediate or reference standard in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and for screening against a panel of protein kinase targets. Its rigid, planar bicyclic system allows for favorable interactions with enzyme binding pockets, making it a valuable chemical tool for probing disease mechanisms and developing new targeted inhibitors .

Properties

IUPAC Name

3-(4-chlorophenyl)-5-methyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4/c1-14-12-20(25-15(2)16-6-4-3-5-7-16)26-21(24-14)19(13-23-26)17-8-10-18(22)11-9-17/h3-13,15,25H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOHWFRBETIPKOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)NC(C)C3=CC=CC=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-5-methyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate to form 4-chlorophenyl-3-buten-2-one, which is then cyclized with hydrazine hydrate to yield 4-chlorophenylpyrazole. This intermediate is further reacted with 1-phenylethylamine and methyl iodide under basic conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-5-methyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antitumor Activity

One of the primary applications of this compound is its potential antitumor activity. Research has shown that pyrazolo[3,4-d]pyrimidines, a related class of compounds, exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study synthesized several derivatives and tested their efficacy on 60 different cell lines, revealing that some compounds demonstrated potent antitumor activity with IC50 values ranging from 0.326 to 4.31 μM . Although specific data on 3-(4-chlorophenyl)-5-methyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine is limited, its structural similarities suggest it may possess comparable properties.

Kinase Inhibition

The compound's structure indicates potential as a kinase inhibitor. Kinases are crucial in various signaling pathways related to cancer progression and other diseases. The pyrazolo[1,5-a]pyrimidine scaffold has been studied for its ability to inhibit specific kinases involved in tumor growth and metastasis. Inhibitors targeting Bruton’s Tyrosine Kinase (BTK) have shown promise in treating certain lymphomas and leukemias, highlighting the relevance of this chemical structure in drug design aimed at these targets .

Antimicrobial Properties

Emerging research suggests that pyrazolo compounds may also exhibit antimicrobial properties. A related study focused on synthesizing pyrazolo derivatives demonstrated promising activity against Mycobacterium tuberculosis, suggesting that modifications to the pyrazolo structure can enhance antimicrobial efficacy . This opens avenues for further exploration of this compound as a potential antimicrobial agent.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. Such studies are instrumental in understanding how modifications to the pyrazolo structure can influence its biological activity. For example, computational analyses have indicated favorable interactions between pyrazolo derivatives and target proteins involved in cancer pathways, supporting the hypothesis that similar interactions could be expected from this compound .

Data Table: Summary of Applications

ApplicationDescriptionReferences
Antitumor Activity Potent cytotoxic effects on various cancer cell lines
Kinase Inhibition Potential as a kinase inhibitor impacting cancer signaling pathways
Antimicrobial Properties Promising activity against Mycobacterium tuberculosis
Molecular Docking Studies Predictions of binding affinities with biological targets

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes, such as protein kinases. It binds to the active site of the enzyme, preventing substrate binding and subsequent phosphorylation events. This inhibition disrupts cellular signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with analogous pyrazolo[1,5-a]pyrimidine derivatives, emphasizing structural variations and biological implications:

Compound Name Key Substituents Molecular Weight (g/mol) Reported Biological Activity Key Findings
3-(4-Chlorophenyl)-5-methyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine 3-(4-Cl-Ph), 5-Me, N-(1-phenylethyl) ~363.8 (estimated) Inferred: Antiviral, kinase inhibition (based on structural analogs) Hypothesized to balance lipophilicity (Cl) and steric bulk (phenylethyl) .
3-(4-Chlorophenyl)-N-cyclohexyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine 3-(4-Cl-Ph), 5-Me, N-cyclohexyl 367.9 Antiviral (broad-spectrum) Cyclohexyl group enhances metabolic stability but reduces solubility .
3-(4-Fluorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine 3-(4-F-Ph), 5-Me, N-(pyridin-3-ylmethyl) 333.4 Kinase inhibition (e.g., TRK, EGFR) Fluorine improves bioavailability; pyridinyl enhances target specificity .
N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine 3-(4-F-Ph), 5-Me, N-(2-(3,4-diOMe-Ph)ethyl) 402.4 Anticancer (in vitro), anti-mycobacterial Methoxy groups increase solubility; fluorophenyl boosts potency .
3-(2-Chlorophenyl)-5-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine 3-(2-Cl-Ph), 5-Me, N-Ph 334.8 Moderate enzyme inhibition 2-Cl substitution reduces activity compared to 4-Cl analogs .
3-(4-Chlorophenyl)-2-(trifluoromethyl)-N-(2-methoxyethyl)pyrazolo[1,5-a]pyrimidin-7-amine 3-(4-Cl-Ph), 2-CF₃, 5-Me, N-(2-methoxyethyl) 384.8 Antiviral (HCV, HIV) Trifluoromethyl enhances metabolic resistance; methoxy improves solubility .

Structure-Activity Relationships (SAR)

Aryl Substituents :

  • 4-Chlorophenyl at position 3 is associated with higher antiviral and anticancer activity compared to 2- or 3-substituted analogs .
  • Fluorophenyl derivatives (e.g., ) exhibit improved pharmacokinetics due to fluorine’s electronegativity and small atomic radius .

N-Substituents :

  • Bulky groups (e.g., phenylethyl , cyclohexyl ) enhance target binding but may reduce solubility .
  • Pyridinylmethyl or methoxyethyl groups improve water solubility and blood-brain barrier penetration .

Additional Functional Groups :

  • Trifluoromethyl at position 2 () increases metabolic stability and enzyme inhibition .
  • Methyl at position 5 is a common feature, balancing steric effects and synthetic feasibility .

Biological Activity

3-(4-chlorophenyl)-5-methyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo-pyrimidine derivative that has garnered attention for its potential biological activities. This compound exhibits a range of pharmacological properties, primarily due to its structural features that influence its interaction with biological targets.

Chemical Structure

The molecular formula of the compound is C18H19ClN4C_{18}H_{19}ClN_{4}, and its structure includes a pyrazolo[1,5-a]pyrimidine core with various substituents that enhance its biological activity. The presence of the 4-chlorophenyl and phenylethyl groups is significant for its pharmacological properties.

1. Anticancer Activity

Research indicates that compounds similar to this compound exhibit potent anticancer properties. These compounds have been shown to inhibit the activity of various kinases involved in cancer progression, particularly c-Met kinase, which plays a critical role in tumor growth and metastasis.

Case Study: c-Met Inhibition

A study highlighted that derivatives of pyrazolo[1,5-a]pyrimidine showed IC50 values in the low micromolar range against c-Met, suggesting strong inhibitory effects. For instance, a related compound demonstrated an IC50 of 0.005μM0.005\,\mu M, indicating high potency against this target .

2. GABA Receptor Modulation

Another area of interest is the modulation of GABA receptors. Compounds within this class have shown allosteric modulating activity on GABA_A receptors, which are crucial for neurotransmission and are implicated in various neurological disorders.

Research Findings

In vitro studies have demonstrated that these compounds can enhance GABA_A receptor activity, potentially leading to anxiolytic effects. This property is particularly relevant for developing therapeutic agents for anxiety and depression .

3. Anti-inflammatory Effects

Emerging evidence suggests that this compound may also possess anti-inflammatory properties. In animal models, compounds with similar structures have been shown to reduce markers of inflammation, indicating potential applications in treating inflammatory diseases .

Absorption and Distribution

The pharmacokinetic profile of pyrazolo-pyrimidines shows favorable absorption characteristics with significant bioavailability. Studies suggest that these compounds can cross the blood-brain barrier effectively, making them suitable candidates for central nervous system (CNS) disorders.

Metabolism

Metabolic studies indicate that these compounds undergo hepatic metabolism primarily via cytochrome P450 enzymes. Understanding the metabolic pathways is crucial for predicting drug interactions and optimizing dosing regimens.

Excretion

The elimination half-life of related compounds typically ranges from 6 to 12 hours, allowing for once or twice daily dosing in therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 3-(4-chlorophenyl)-5-methyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine?

  • Answer : Synthesis typically involves multi-step reactions starting with pyrazole-amine precursors and functionalized chalcones. Key steps include cyclization under reflux with polar aprotic solvents (e.g., DMF or dichloromethane) and catalysis by triethylamine. Temperature control (70–100°C) and inert atmospheres (N₂/Ar) are critical to prevent oxidation. Post-synthesis purification employs column chromatography and HPLC to achieve >95% purity .

Q. Which analytical techniques are essential for characterizing this compound and confirming its structure?

  • Answer : Use 1H/13C NMR to verify substituent positions and stereochemistry. High-resolution mass spectrometry (HRMS) confirms molecular weight and formula. X-ray crystallography (as in for a related compound) resolves regioselectivity and crystal packing. FT-IR identifies functional groups (e.g., amine stretches at ~3300 cm⁻¹). Purity is assessed via HPLC with UV detection at 254 nm .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Answer : Begin with in vitro assays:

  • Antimicrobial : Broth microdilution against Mycobacterium tuberculosis (MIC values) .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme inhibition : Kinase assays (e.g., EGFR or CDK2) using fluorescence-based protocols .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound for enhanced bioactivity?

  • Answer : Modify substituents systematically:

  • Chlorophenyl group : Replace with fluorophenyl or methoxyphenyl to alter lipophilicity and target binding ( shows fluorophenyl enhances Mtb inhibition).
  • Phenylethyl amine : Introduce branched alkyl chains (e.g., tert-butyl) to improve metabolic stability.
  • Pyrimidine core : Explore substituents at position 5 (methyl vs. trifluoromethyl) to modulate electronic effects. Validate changes via molecular docking (e.g., AutoDock Vina) against crystallized enzyme targets .

Q. How do contradictory data on synthetic yields or bioactivity across studies inform experimental redesign?

  • Answer : Discrepancies in yields (e.g., 11–56% in ) may stem from solvent polarity, catalyst loadings, or reaction time. To resolve:

  • Design of Experiments (DoE) : Use response surface methodology to optimize variables like temperature and solvent ratio.
  • Reproducibility checks : Validate protocols with in situ monitoring (e.g., TLC/HPLC). For bioactivity conflicts, standardize assay conditions (e.g., cell passage number, incubation time) .

Q. What advanced mechanistic studies elucidate its mode of action against bacterial or cancer targets?

  • Answer :

  • Enzyme kinetics : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) for putative targets like mycobacterial enoyl-ACP reductase .
  • Cellular imaging : Use confocal microscopy with fluorescent probes (e.g., DAPI for DNA damage) to track apoptosis in treated cancer cells.
  • Proteomics : SILAC-based mass spectrometry identifies differentially expressed proteins post-treatment .

Methodological Considerations

Q. How can ultrasound irradiation improve synthesis efficiency compared to conventional methods?

  • Answer : Ultrasound enhances reaction rates via cavitation, reducing time from hours to minutes (e.g., achieved 70% yield in 5 hours vs. 24 hours traditionally). Key parameters:

  • Frequency : 20–40 kHz for optimal bubble collapse.
  • Solvent : Use low-viscosity solvents (e.g., ethanol) to maximize energy transfer.
  • Temperature : Controlled heating (40–60°C) prevents side reactions .

Q. What strategies mitigate degradation during storage or biological testing?

  • Answer :

  • Storage : Lyophilize and store at -20°C under argon. Use amber vials to prevent photodegradation.
  • In assays : Include antioxidants (e.g., 0.1% ascorbic acid) in buffer solutions. Monitor stability via LC-MS over 24–72 hours .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-chlorophenyl)-5-methyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Reactant of Route 2
3-(4-chlorophenyl)-5-methyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.